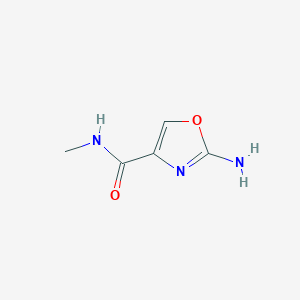

2-amino-N-methyl-1,3-oxazole-4-carboxamide

Vue d'ensemble

Description

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a chemical compound with the CAS Number: 1333960-70-5 . It has a molecular weight of 141.13 .

Synthesis Analysis

The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involves several steps. The compound was first prepared by refluxing with urea in ethanol to cyclize directly to the amino-ester . Boc-protection of the amino-ester was accomplished using a mixture of Boc-anhydride and DMAP . Saponification was accomplished with sodium hydroxide to provide the final monomeric unit .Molecular Structure Analysis

The molecular structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide consists of an oxazole ring attached to a benzene ring, with two substituents (a methyl and a cyano group) on the oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Chemical Reactions Analysis

The chemical reactions of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Applications De Recherche Scientifique

Antimicrobial Activity

Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide , have been studied for their antimicrobial properties. They are known to exhibit activity against a range of bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents . The ability to combat resistant strains of bacteria is particularly valuable in the current landscape of increasing antibiotic resistance.

Anticancer Properties

Research has indicated that oxazole compounds can have antineoplastic and anticancer effects. They may work by interfering with the cell cycle of cancer cells, inducing apoptosis, or inhibiting angiogenesis . The versatility of the oxazole ring allows for the synthesis of numerous derivatives, each with the potential to target different types of cancer.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of oxazole derivatives make them interesting for the development of new pain relief medications. They can potentially inhibit the synthesis of pro-inflammatory cytokines or block the pain signal transduction pathways . This application is crucial for conditions where inflammation plays a key role, such as arthritis and other chronic pain disorders.

Antioxidant Activity

Oxazole derivatives are also explored for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases, including neurodegenerative disorders . Antioxidants are essential for protecting cells from damage caused by oxidative stress.

Agriculture: Plant Protection Agents

In agriculture, oxazole derivatives can serve as plant protection agents. They have herbicidal, insecticidal, and fungicidal activities, which are vital for protecting crops from pests and diseases . The development of such compounds can lead to more effective and possibly safer alternatives to traditional pesticides.

Orientations Futures

Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide, have shown promise in various fields of medicine and agriculture . They have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse biological potential .

Mécanisme D'action

Target of Action

Oxazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property might play a role in the interaction of 2-amino-N-methyl-1,3-oxazole-4-carboxamide with its targets.

Biochemical Pathways

Oxazole derivatives have been associated with a wide spectrum of biological activities , suggesting that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may influence multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.

Result of Action

Given the broad biological activities associated with oxazole derivatives , it’s likely that the compound has diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-amino-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEKHRCNQCVPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methyl-1,3-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)

![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)